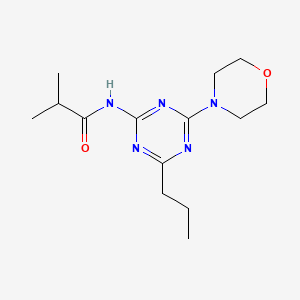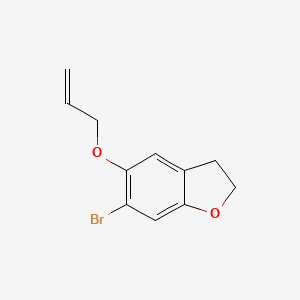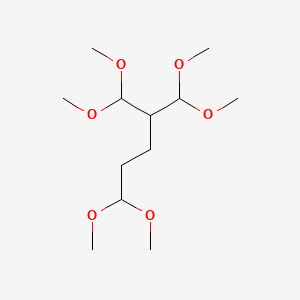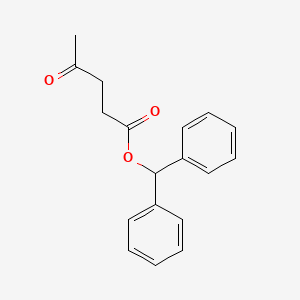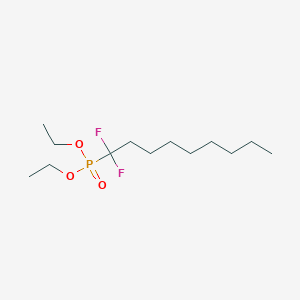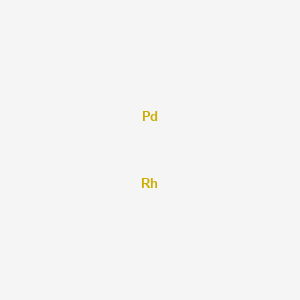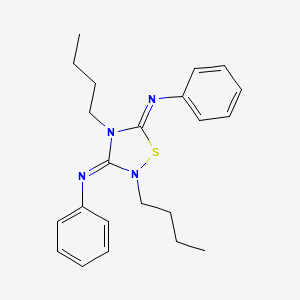
(3Z,5Z)-2,4-Dibutyl-N~3~,N~5~-diphenyl-1,2,4-thiadiazolidine-3,5-diimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z,5Z)-2,4-Dibutyl-N~3~,N~5~-diphenyl-1,2,4-thiadiazolidine-3,5-diimine is a complex organic compound that belongs to the class of thiadiazolidines. This compound is characterized by its unique structure, which includes two butyl groups, two phenyl groups, and a thiadiazolidine ring. The presence of the thiadiazolidine ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,5Z)-2,4-Dibutyl-N~3~,N~5~-diphenyl-1,2,4-thiadiazolidine-3,5-diimine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing butyl and phenyl groups with a thiadiazole derivative. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
(3Z,5Z)-2,4-Dibutyl-N~3~,N~5~-diphenyl-1,2,4-thiadiazolidine-3,5-diimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The phenyl and butyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nature of the substituent.
Scientific Research Applications
(3Z,5Z)-2,4-Dibutyl-N~3~,N~5~-diphenyl-1,2,4-thiadiazolidine-3,5-diimine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3Z,5Z)-2,4-Dibutyl-N~3~,N~5~-diphenyl-1,2,4-thiadiazolidine-3,5-diimine involves its interaction with molecular targets through its thiadiazolidine ring and phenyl groups. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound may also participate in redox reactions, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(3Z,5Z)-3,5-bis(phenylimino)-1,2-dithiolan-4-yl: This compound shares a similar thiadiazolidine ring structure but with different substituents.
Cyclooctatetraene: Although structurally different, it shares some chemical reactivity with (3Z,5Z)-2,4-Dibutyl-N~3~,N~5~-diphenyl-1,2,4-thiadiazolidine-3,5-diimine.
Uniqueness
The uniqueness of this compound lies in its specific combination of butyl and phenyl groups with the thiadiazolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
136788-52-8 |
|---|---|
Molecular Formula |
C22H28N4S |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
2,4-dibutyl-3-N,5-N-diphenyl-1,2,4-thiadiazolidine-3,5-diimine |
InChI |
InChI=1S/C22H28N4S/c1-3-5-17-25-21(23-19-13-9-7-10-14-19)26(18-6-4-2)27-22(25)24-20-15-11-8-12-16-20/h7-16H,3-6,17-18H2,1-2H3 |
InChI Key |
QTQMUBYSFYLKQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=NC2=CC=CC=C2)N(SC1=NC3=CC=CC=C3)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


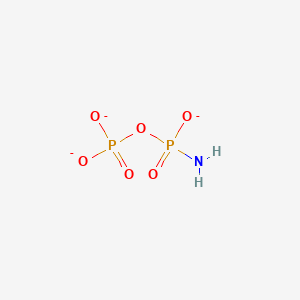
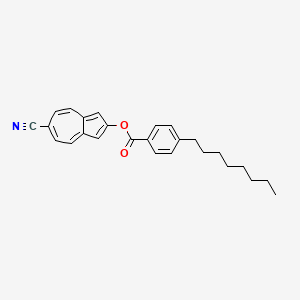
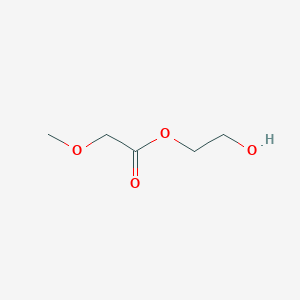
![1,3,4-Oxadiazole, 2,2'-(1,4-phenylene)bis[5-[4-(decyloxy)phenyl]-](/img/structure/B14273778.png)
![(1-{2-[Methyl(phenyl)amino]ethyl}-1H-indol-3-yl)acetic acid](/img/structure/B14273779.png)
![2,2-Dimethyl-1,7-dioxaspiro[5.5]undec-4-ene](/img/structure/B14273787.png)
